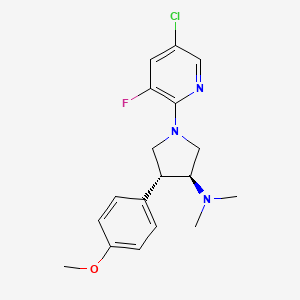![molecular formula C15H11ClF3NO3 B5685225 5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTFPF and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CTFPF is not fully understood. However, it has been suggested that CTFPF exhibits its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are frequently overexpressed in cancer cells. By inhibiting HDAC activity, CTFPF can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTFPF has been shown to have potent anticancer activity in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. However, the biochemical and physiological effects of CTFPF are not fully understood, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of CTFPF is its potent anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, CTFPF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of CTFPF is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on CTFPF. One potential direction is the development of new formulations that can improve its solubility in aqueous solutions. Additionally, further research is needed to elucidate the mechanism of action of CTFPF and its potential therapeutic applications. Finally, the development of new analogs and derivatives of CTFPF may lead to the discovery of even more potent anticancer and anti-inflammatory compounds.
Synthesis Methods
The synthesis of CTFPF has been reported using various methods, including one-pot reaction, Suzuki coupling reaction, and Buchwald-Hartwig reaction. The most commonly used method for the synthesis of CTFPF is the one-pot reaction, which involves the reaction of 2-chloro-5-(trifluoromethoxy)aniline and cyclopropylamine with 2-furoyl chloride in the presence of a base. The reaction yields CTFPF in good yield and high purity.
Scientific Research Applications
CTFPF has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CTFPF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-11-4-3-9(23-15(17,18)19)7-10(11)12-5-6-13(22-12)14(21)20-8-1-2-8/h3-8H,1-2H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEESMFHTZVITJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)
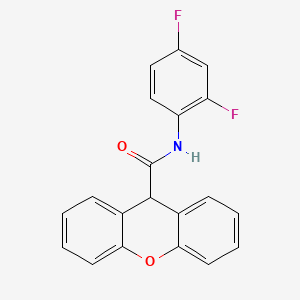
![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
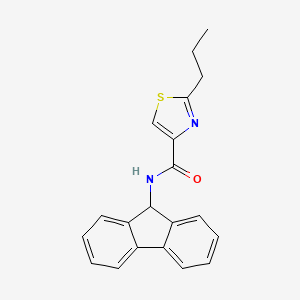
![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)
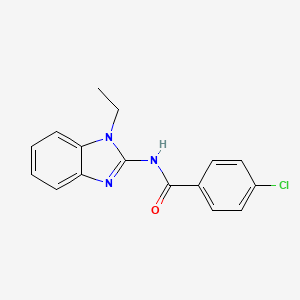
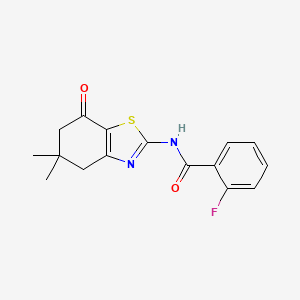
![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
